

Rociletinib Hydrobromide: A Technical Guide to its Kinase Selectivity Profile

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Compound of Interest		
Compound Name:	Rociletinib hydrobromide	
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Introduction

Rociletinib (formerly CO-1686) is a third-generation, orally available, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It was developed to treat non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M "gatekeeper" mutation that confers resistance to first and second-generation EGFR inhibitors. [1][3][4] Rociletinib's mechanism of action involves the formation of a covalent bond with the cysteine-797 residue within the ATP-binding pocket of EGFR, leading to sustained, irreversible inhibition of kinase activity.[5][6] A key characteristic of rociletinib is its selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which was intended to minimize the on-target toxicities, such as rash and diarrhea, commonly associated with less selective EGFR inhibitors. [1][7]

Data Presentation: Kinase Inhibition Profile

The selectivity of rociletinib is quantified by its inhibitory concentration (IC50) and binding affinity (Ki) against various kinases. The data clearly demonstrates a high potency against EGFR harboring activating mutations (e.g., L858R, Exon 19 deletion) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.

Table 1: In Vitro Inhibitory Activity of Rociletinib against EGFR Variants



Target Kinase	Assay Type	Potency (IC50)	Potency (Ki)	Selectivity (WT/Mutant)
EGFR L858R/T790M	Cell-free	<0.51 nM[8]	21.5 nM[9][10]	~14x (Ki)
EGFR WT	Cell-free	6 nM[8]	303.3 nM[9][10]	-
EGFR Exon 19 del/T790M	Cell-based	7-32 nM[6]	Not Reported	~17-60x (IC50)
EGFR WT (Cellular)	Cell-based	547-4,275 nM[6]	Not Reported	-

Table 2: Off-Target Kinase Activity of Rociletinib

A broader kinase profiling study revealed that rociletinib maintains a high degree of selectivity. When tested at a concentration of $0.1\mu M$, it inhibited only a small fraction of the 434 kinases screened.[11]

Kinase	Percent Inhibition (@ 0.1 μM)
FTL3	94%[11]
FAK	Weak Inhibition[8]
CHK2	Weak Inhibition[8]
ERBB4	Weak Inhibition[8]
JAK3	Weak Inhibition[8]
13 kinases in total showed >50% inhibition	>50%[11]

Experimental Protocols In Vitro Kinase Inhibition Assay (Biochemical)

The determination of rociletinib's potency (IC50/Ki) against purified recombinant EGFR kinase domains is a critical step. A common method employed is a continuous, fluorescence-based



assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LanthaScreen® assay.[12][13]

Objective: To measure the concentration of rociletinib required to inhibit 50% of the enzymatic activity of specific EGFR variants (e.g., WT, L858R/T790M).

Materials:

- Recombinant human EGFR kinase domains (WT and mutant)
- Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[14]
- ATP (Adenosine triphosphate)
- Specific peptide substrate for EGFR
- · Rociletinib hydrobromide, serially diluted
- Detection reagents (e.g., ADP-Glo[™], LanthaScreen® Eu-labeled antibody and tracer)[13]
 [14]
- 384-well assay plates

Methodology:

- Enzyme/Inhibitor Pre-incubation: A defined concentration of the recombinant EGFR kinase is pre-incubated with a serial dilution of rociletinib in the kinase reaction buffer for a set period (e.g., 10-30 minutes) at room temperature. This allows the inhibitor to bind to the kinase.[15] [16]
- Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing both the peptide substrate and ATP (typically at a concentration near its Km value for the specific kinase).[12]
- Kinase Reaction: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for the phosphorylation of the substrate by the active kinase.[14]

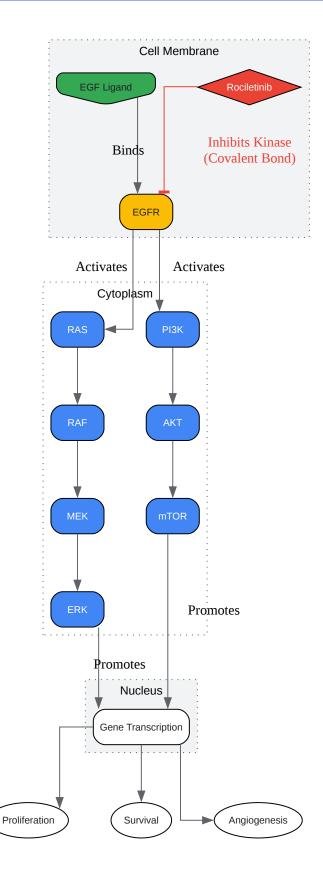


- Reaction Termination and Detection: The reaction is stopped by the addition of a detection solution containing EDTA.[12] A detection reagent, such as a europium-labeled antibody that specifically recognizes the phosphorylated substrate, is added.[13]
- Signal Measurement: After a final incubation period, the signal (e.g., TR-FRET ratio or luminescence) is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of rociletinib.
- Data Analysis: The raw data is converted to percent inhibition relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). The IC50 values are then calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[12]

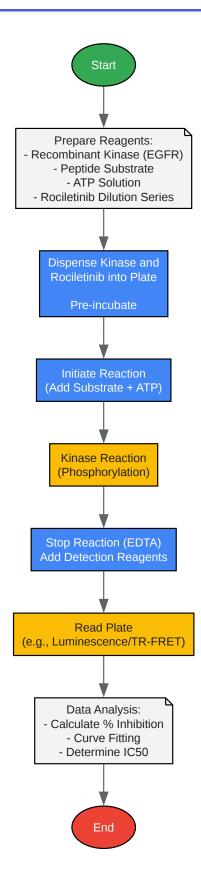
Mandatory Visualizations Signaling Pathway Diagram

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.[17][18] The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[18][19] Rociletinib acts by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and subsequent activation of these downstream signals.[5]

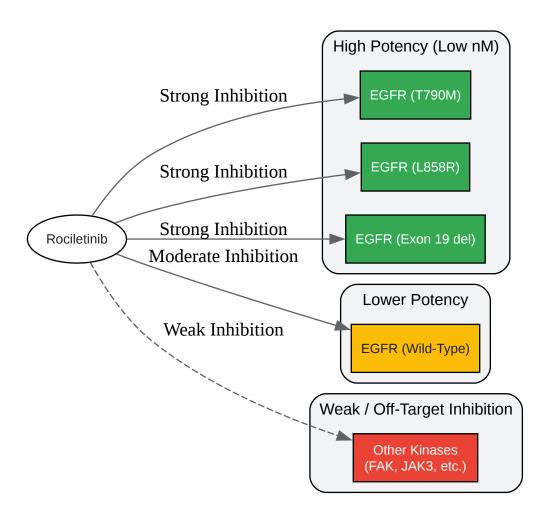












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